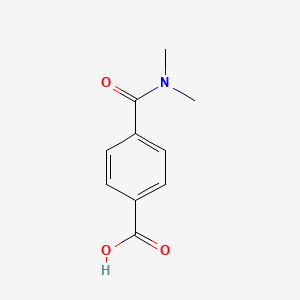

4-(dimethylcarbamoyl)benzoic Acid

CAS No.: 34231-49-7

Cat. No.: VC5395791

Molecular Formula: C10H11NO3

Molecular Weight: 193.202

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 34231-49-7 |

|---|---|

| Molecular Formula | C10H11NO3 |

| Molecular Weight | 193.202 |

| IUPAC Name | 4-(dimethylcarbamoyl)benzoic acid |

| Standard InChI | InChI=1S/C10H11NO3/c1-11(2)9(12)7-3-5-8(6-4-7)10(13)14/h3-6H,1-2H3,(H,13,14) |

| Standard InChI Key | LHIJETBHEKJGOK-UHFFFAOYSA-N |

| SMILES | CN(C)C(=O)C1=CC=C(C=C1)C(=O)O |

Introduction

Chemical Structure and Identification

Molecular Architecture

The compound consists of a benzoic acid backbone () substituted at the fourth carbon by a dimethylcarbamoyl group (-). This arrangement confers both hydrophilic (carboxylic acid) and lipophilic (dimethylamide) properties, influencing its solubility and reactivity.

Structural Data:

-

IUPAC Name: 4-[(Dimethylamino)carbonyl]benzoic acid

-

SMILES:

CN(C)C(=O)C1=CC=C(C=C1)C(=O)O

Spectroscopic Characterization

-

Mass Spectrometry: Predicted molecular ion peaks at m/z 193.07 ([M+H]) and 216.06 ([M+Na]) .

-

Collision Cross Section: 140.9 Ų for [M+H] adducts, critical for ion mobility studies .

Synthesis and Optimization

Hydrolysis of Intermediate Esters

A high-yield method (88.26%) involves the base-mediated hydrolysis of methyl 4-(dimethylcarbamoyl)benzoate:

-

Reagents: Sodium hydroxide (25% aqueous), methanol/water solvent.

-

Conditions: Room temperature, 1-hour reaction followed by acidification to pH 4–5 .

Chlorination-Hydrolysis Cascade

A patent route (CN108358776A) outlines:

-

Chlorination: 4-Xylyl alcohol treated with chlorine gas catalyzed by dibenzoyl peroxide (60–105°C).

-

Hydrolysis: Controlled water addition at 50–80°C to form 4-(chloromethyl)benzoic acid.

-

Acylation: Reaction with oxalyl chloride/DMF yields the target compound (88–90% purity) .

Alternative Approaches

-

Carbodiimide-Mediated Coupling: Using 1,1'-carbonyldiimidazole (CDI) in dimethylacetamide at 160–165°C, enabling direct amidation of benzoic acid precursors .

Physicochemical Properties

Basic Parameters

| Property | Value | Source |

|---|---|---|

| Melting Point | 169–172°C | |

| Density | 1.228 g/cm³ | |

| Boiling Point | 394.4°C (predicted) | |

| LogP (Octanol-Water) | 1.09 | |

| PSA (Polar Surface Area) | 57.6 Ų |

Solubility and Stability

-

Solubility: Moderate in polar aprotic solvents (e.g., DMSO, DMF); low in water (<1 mg/mL at 25°C) .

-

Stability: Stable under inert atmospheres but prone to hydrolysis in acidic/basic conditions .

Biological and Pharmaceutical Relevance

Enzyme Inhibition

-

Acetylcholinesterase (AChE): Structural analogs demonstrate inhibitory activity ( values 13.6–33.0 nM), suggesting potential in Alzheimer’s disease therapeutics .

-

Carbonic Anhydrases (hCA I/II): Multitarget inhibition profiles highlight utility in managing glaucoma and epilepsy .

Analytical Applications

-

Lipid Derivatization: Deuterated derivatives enable precise tracking of glycerophosphoethanolamine lipids via precursor ion scanning (m/z 191–201) .

-

Mass Spectrometry Standards: Used as internal standards due to predictable fragmentation patterns .

| Hazard Statement | Precautionary Measure |

|---|---|

| H302: Harmful if swallowed | P301+P312: Seek medical attention if ingested |

| H315: Skin irritation | P264: Wash skin thoroughly |

| H319: Eye irritation | P305+P351+P338: Rinse eyes |

| H335: Respiratory irritation | P261: Avoid inhalation |

Exposure Control

-

PPE: Nitrile gloves, goggles, and fume hoods required during handling .

-

Storage: In airtight containers at room temperature, away from oxidizers .

Analytical and Industrial Methods

Quantification Techniques

-

GC/MS: Derivatization with ethanol forms ethyl -dimethylcarbamate, detectable at 0.2 ppm LOD .

-

HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) achieve >99% purity assessments .

Industrial Scale-Up

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume